molecular formula C14H27NO2 B14641415 1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one CAS No. 55886-33-4

1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one

Cat. No.: B14641415
CAS No.: 55886-33-4
M. Wt: 241.37 g/mol
InChI Key: VVYXURTZLFKGCO-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one is a synthetic organic compound characterized by its unique azepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of tert-butylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .

Scientific Research Applications

1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one stands out due to its azepane ring structure, which imparts unique chemical and physical properties.

Properties

CAS No.

55886-33-4

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

1-tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one

InChI

InChI=1S/C14H27NO2/c1-12(2,3)15-8-13(4,5)10(16)11(17)14(6,7)9-15/h10,16H,8-9H2,1-7H3

InChI Key

VVYXURTZLFKGCO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(C(=O)C1O)(C)C)C(C)(C)C)C

Origin of Product

United States

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